molecular formula C10H6ClNO3 B13324930 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B13324930
M. Wt: 223.61 g/mol
InChI Key: FYGQAFOPLKYOGA-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its significant biological and pharmacological activities. This compound is part of the quinoline family, which is widely recognized for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the reaction of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the quinoline ring system . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .

Scientific Research Applications

5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases . The pathways involved include the cholinergic signaling pathway, which is crucial for cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid apart is its specific substitution pattern, which imparts unique biological activities. The presence of the chlorine atom and the carboxylic acid group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

5-chloro-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H6ClNO3/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15)

InChI Key

FYGQAFOPLKYOGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)C(=O)O)C(=C1)Cl

Origin of Product

United States

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